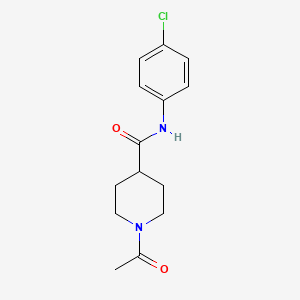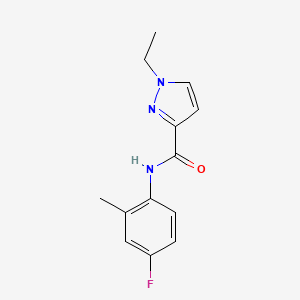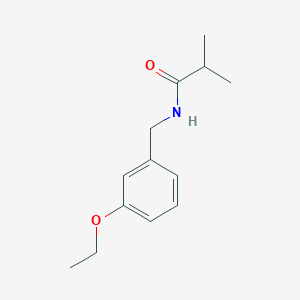![molecular formula C19H27N3O5 B5432026 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide, also known as DAS-4, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in cell apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the migration and invasion of cancer cells, and it reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the levels of collagen and fibrosis in animal models of liver fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is its high selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, this compound has a low molecular weight, which allows for easy penetration into cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its anti-proliferative effects. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as an anti-inflammatory and anti-fibrotic agent. Finally, the development of more efficient synthesis methods for this compound could enable its use in larger-scale experiments.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been described in detail, and it has been investigated for its potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its potential use in clinical settings.
Métodos De Síntesis
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is synthesized through a multi-step process that involves the reaction of various reagents, including 4-ethoxybenzaldehyde, 2-aminoethanol, and oxalyl chloride. The synthesis method of this compound has been described in detail in scientific literature, and it involves the use of various techniques such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been studied for its potential as an anti-inflammatory and anti-fibrotic agent.
Propiedades
IUPAC Name |
3-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-26-16-5-3-15(4-6-16)21-17(23)11-18(24)22-8-10-27-19(13-22)12-20-7-9-25-14-19/h3-6,20H,2,7-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDWEWIQEZTBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=O)N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)
![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)
![N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)

![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5432041.png)
